Cas no 394239-03-3 (2-(1,3-benzothiazol-2-ylsulfanyl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylbutanamide)

2-(1,3-benzothiazol-2-ylsulfanyl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylbutanamide Chemical and Physical Properties
Names and Identifiers
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- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylbutanamide
- Butanamide, 2-(2-benzothiazolylthio)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide
- Oprea1_175697
- AB00672448-01
- AKOS024598911
- F0748-0548
- 2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide
- 394239-03-3
-
- Inchi: 1S/C21H20N4O3S3/c1-4-16(29-21-22-14-7-5-6-8-17(14)30-21)18(26)23-20-25-24-19(31-20)13-10-9-12(27-2)11-15(13)28-3/h5-11,16H,4H2,1-3H3,(H,23,25,26)
- InChI Key: YJMYMSOZFSYIRN-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C(OC)C=C2OC)S1)(=O)C(SC1=NC2=CC=CC=C2S1)CC
Computed Properties
- Exact Mass: 472.06975403g/mol
- Monoisotopic Mass: 472.06975403g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 604
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 168Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- pka: 7.70±0.50(Predicted)
2-(1,3-benzothiazol-2-ylsulfanyl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0748-0548-25mg |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
394239-03-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0748-0548-20mg |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
394239-03-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0748-0548-50mg |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
394239-03-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0748-0548-40mg |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
394239-03-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
A2B Chem LLC | BA68440-50mg |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
394239-03-3 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F0748-0548-75mg |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
394239-03-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0748-0548-2mg |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
394239-03-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0748-0548-15mg |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
394239-03-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0748-0548-3mg |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
394239-03-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0748-0548-2μmol |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
394239-03-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylbutanamide Related Literature
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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5. Water
Additional information on 2-(1,3-benzothiazol-2-ylsulfanyl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylbutanamide
Comprehensive Analysis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylbutanamide (CAS No. 394239-03-3)
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylbutanamide (CAS No. 394239-03-3) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and material science. Its unique combination of benzothiazole and thiadiazole moieties, along with a dimethoxyphenyl group, makes it a promising candidate for various applications, including drug development and advanced material synthesis. Researchers are particularly interested in its potential as a bioactive compound, given its ability to interact with biological targets.
In recent years, the demand for heterocyclic compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylbutanamide has surged due to their versatility in pharmaceutical and industrial applications. The compound's CAS No. 394239-03-3 is frequently searched in scientific databases, reflecting its growing relevance. Users often inquire about its synthesis methods, physicochemical properties, and potential therapeutic uses, which underscores the need for a detailed exploration of this molecule.
One of the most intriguing aspects of this compound is its molecular structure, which features a thiadiazole ring linked to a benzothiazole unit via a sulfur bridge. This configuration is known to enhance electron delocalization, making it suitable for applications in organic electronics and photovoltaic materials. Additionally, the presence of dimethoxyphenyl groups introduces steric and electronic effects that can modulate its reactivity and binding affinity, a topic of great interest in drug design.
The bioactivity of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylbutanamide has been a focal point of recent studies. Preliminary research suggests that it may exhibit antimicrobial and anti-inflammatory properties, aligning with the current trend of developing novel small-molecule therapeutics. These findings are particularly relevant in the context of rising antibiotic resistance and the need for innovative treatment options. Researchers are also investigating its potential as a kinase inhibitor, which could open new avenues in cancer therapy.
From a synthetic chemistry perspective, the preparation of CAS No. 394239-03-3 involves multi-step reactions, including cyclization and sulfuration processes. Optimizing these procedures to achieve high yields and purity is a common challenge addressed in scientific forums. The compound's solubility and stability under various conditions are also critical parameters for its practical application, often discussed in formulation studies.
In the realm of material science, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylbutanamide has shown promise as a conductive material due to its extended π-conjugation system. This property is highly sought after in the development of organic semiconductors and light-emitting diodes (LEDs), which are pivotal in next-generation display technologies. The compound's ability to form stable thin films further enhances its utility in optoelectronic devices.
Environmental and safety considerations are also paramount when working with CAS No. 394239-03-3. While it is not classified as a hazardous substance, proper handling protocols must be followed to ensure safe laboratory practices. Researchers often seek information on its degradation pathways and ecotoxicological effects, reflecting the growing emphasis on green chemistry principles.
In conclusion, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylbutanamide (CAS No. 394239-03-3) represents a multifaceted compound with significant potential across diverse scientific disciplines. Its structural complexity, bioactivity, and material properties make it a subject of ongoing research and innovation. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in advancing both pharmaceutical and technological frontiers.
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